6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE
Overview
Description
6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is formed through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Attachment of the Furan Group: The furan ring is introduced via a Friedel-Crafts acylation reaction, where the furan moiety is attached to the piperazine ring.
Quinoline Synthesis: The quinoline ring is synthesized through a cyclization reaction involving a suitable precursor, such as an aniline derivative, under acidic conditions.
Final Coupling: The final step involves coupling the quinoline and piperazine intermediates through a condensation reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE can be compared with other similar compounds, such as:
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: Shares the furan moiety but differs in the overall structure and functional groups.
N-Methyl-1-(pyridin-4-yl)methanamine: Contains the pyridine ring but lacks the quinoline and piperazine components.
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]-(6-methyl-2-pyridin-2-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-18-6-9-23-21(15-18)22(16-25(28-23)24-5-3-4-10-27-24)26(31)30-13-11-29(12-14-30)17-20-8-7-19(2)32-20/h3-10,15-16H,11-14,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAWQMWNXYDRCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)CC4=CC=C(O4)C)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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